molecular formula C8H15NO3 B1524329 (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate CAS No. 871301-35-8

(R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate

Cat. No.: B1524329
CAS No.: 871301-35-8
M. Wt: 173.21 g/mol
InChI Key: GLXVKVOENRRZDF-SSDOTTSWSA-N
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Description

“®-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate” is a chemical compound. Its CAS Number is 871301-35-8 . It is also known as Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride with a CAS Number of 1260637-54-4 . The compound has a molecular weight of 209.67 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate” include its molecular weight of 209.67 . It is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Multicomponent Reactions for Scaffold Synthesis

One study discusses the use of sodium acetate-catalyzed multicomponent reactions for the synthesis of substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes. These compounds are considered promising small-molecule ligands for treating human inflammatory TNFα-mediated diseases and have various biomedical applications. This approach is noted for its speed, efficiency, and environmentally benign nature, beneficial for diversity-oriented large-scale processes (Elinson et al., 2014).

Enantioselective Catalysis in Polyketide Construction

Another application involves the use of an iridium-catalyzed transfer hydrogenation process for the enantioselective synthesis of polypropionate stereopolyads from 1,3-diols. This method represents an alternative to traditional approaches in polyketide construction, offering a simplified route to complex organic structures (Gao et al., 2011).

Novel Multicomponent Reaction Processes

A novel sodium acetate-catalyzed multicomponent reaction process was discovered, enabling the fast and efficient formation of new 4-pyrano-substituted 2-amino-4H-chromenes. This 'one-pot' process opens an effective and convenient pathway to pyrano-functionalized 2-amino-4H-chromene systems, which hold promise for various biomedical applications (Vereshchagin et al., 2015).

Enzymatic Acetylation for Drug Candidates

Enzymatic acetylation has been utilized for the stereoselective synthesis of chiral compounds with potential as anticholesterol drug candidates. This biocatalytic procedure, using lipase from Pseudomonas species, emphasizes the value of enzymatic methods in the selective synthesis of pharmacologically relevant molecules (Patel et al., 1992).

Synthesis of Glycosidic Linkage Standards

Research on the synthesis of partially O-methylated alditol acetates (PMAAs) for GC-MS-based identification of glycosidic linkages in oligo- and polymeric structures showcases the application of (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate in analytical chemistry and carbohydrate research (Sassaki et al., 2005).

Chemoselective Biocatalytic Procedures

The synthesis of a key lactonized statin side chain intermediate using a chemoselective biocatalytic procedure highlights the potential of this compound in the synthesis of complex organic molecules relevant to pharmaceutical development (Troiani et al., 2011).

Safety and Hazards

The safety information for “®-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate” includes hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

methyl (2R)-2-amino-2-(oxan-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7H,2-5,9H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXVKVOENRRZDF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680041
Record name Methyl (2R)-amino(oxan-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871301-35-8
Record name Methyl (2R)-amino(oxan-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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